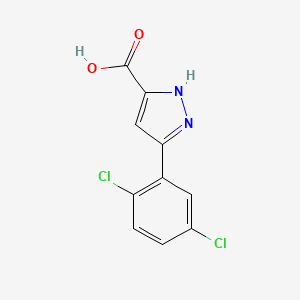

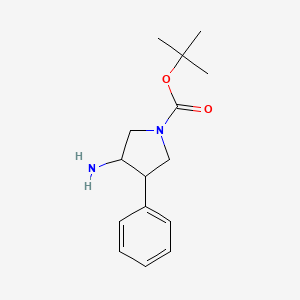

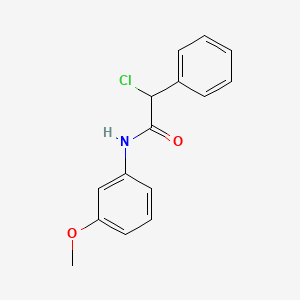

![molecular formula C7H7N3 B1308285 7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 27582-20-3](/img/structure/B1308285.png)

7-methyl-3H-imidazo[4,5-b]pyridine

説明

7-Methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 27582-20-3 and a linear formula of C7H7N3 . It has a molecular weight of 133.15 . The compound is a gray solid and is stored at room temperature .

Molecular Structure Analysis

The InChI code for 7-methyl-3H-imidazo[4,5-b]pyridine is 1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) . This indicates the presence of a methyl group attached to the 7th position of the imidazo[4,5-b]pyridine ring.Physical And Chemical Properties Analysis

7-Methyl-3H-imidazo[4,5-b]pyridine is a gray solid . It has a molecular weight of 133.15 and a linear formula of C7H7N3 . The compound is stored at room temperature .科学的研究の応用

GABA A Receptor Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Imidazo[4,5-b]pyridines have been found to be effective as proton pump inhibitors . These inhibitors are a type of drug that reduces the production of stomach acid, and they are commonly used to treat conditions like acid reflux and stomach ulcers .

Aromatase Inhibitors

Another significant application of imidazo[4,5-b]pyridines is their use as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and its inhibitors are particularly important in the treatment of estrogen-sensitive breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazo[4,5-b]pyridines have also been developed as NSAIDs . These drugs are widely used for their analgesic, antipyretic, and anti-inflammatory effects .

Antimicrobial Agents

Imidazo[4,5-b]pyridines have shown promising results as antimicrobial agents . They have been evaluated for their effectiveness against various biological receptors, including those involved in microbial infections .

Antagonists of Various Biological Receptors

Imidazo[4,5-b]pyridines have been evaluated as antagonists of various biological receptors, including angiotensin-II , platelet-activating factor (PAF) , and metabotropic glutamate subtype V . These receptors play crucial roles in various physiological processes, and their antagonists can be used to treat a variety of conditions .

Anticonvulsants and Anxiolytics

2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide has been reported as nonbenzodiazepine anticonvulsants and anxiolytics . These drugs are used to treat conditions like epilepsy and anxiety disorders .

Cardiotonic Agents

An imidazo[4,5-b]pyridine-based drug, sulmazole, acts as a cardiotonic agent . These agents are used to increase the contraction of the heart, making them useful in the treatment of conditions like heart failure .

Safety And Hazards

The safety information for 7-methyl-3H-imidazo[4,5-b]pyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

7-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEHKMMWUUIOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398280 | |

| Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3H-imidazo[4,5-b]pyridine | |

CAS RN |

27582-20-3 | |

| Record name | 27582-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of 7-methyl-3H-imidazo[4,5-b]pyridine and how do these relate to its potential for forming hydrogen bonds?

A1: 7-methyl-3H-imidazo[4,5-b]pyridine belongs to a class of compounds characterized by a fused imidazole and pyridine ring system, with a methyl group substituted at the 7th position of the latter. A key structural feature of this compound is the presence of an N-H group within the imidazole ring. This N-H group can act as a hydrogen bond donor, as demonstrated by its interaction with the nitrogen atom in the pyridine ring of an adjacent molecule. [] This interaction leads to the formation of a moderately strong N-H…N hydrogen bond, influencing the compound's crystal structure and potentially its interactions with biological targets. []

Q2: How does the position of the methyl group on the pyridine ring influence the properties of imidazo[4,5-b]pyridine derivatives?

A2: Research indicates that the position of the methyl substituent on the pyridine ring can significantly influence the properties of imidazo[4,5-b]pyridine derivatives. Specifically, it affects the proton position of the N-H group within the imidazole ring. [] This alteration can impact the strength and geometry of hydrogen bonds formed by the molecule, potentially affecting its binding affinity to biological targets and influencing its pharmacological activity.

Q3: Can you provide an example of how 7-methyl-3H-imidazo[4,5-b]pyridine has been modified to create a drug candidate and what biological target does this derivative interact with?

A3: E4177 (3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H- imidazo[4,5-b]pyridine) exemplifies a drug candidate derived from the 7-methyl-3H-imidazo[4,5-b]pyridine scaffold. [, ] E4177 acts as a potent and specific antagonist of the angiotensin II type 1 receptor (AT1 receptor). [, ] This interaction effectively blocks the binding of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting the AT1 receptor, E4177 effectively lowers blood pressure and has shown potential in treating cardiovascular diseases like hypertension. [, ]

Q4: How does the activity of E4177 compare to Losartan, another Angiotensin II type 1 receptor antagonist?

A4: In vitro studies comparing E4177 to Losartan, a well-known AT1 receptor antagonist, revealed that E4177 exhibited a greater potency in blocking angiotensin II binding to its receptor in both human and rabbit arteries. [] This increased potency suggests that E4177 might offer therapeutic advantages in managing cardiovascular conditions by effectively blocking the AT1 receptor at lower concentrations compared to Losartan.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

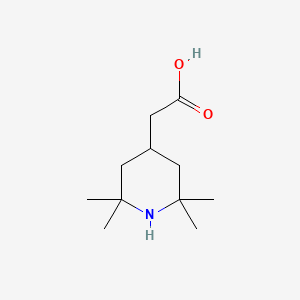

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)

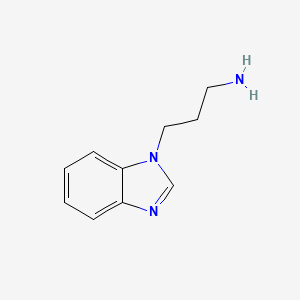

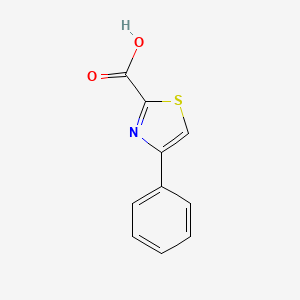

![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

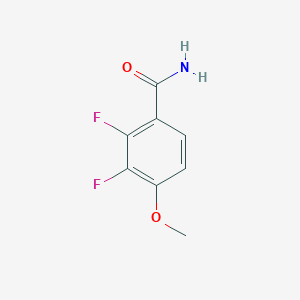

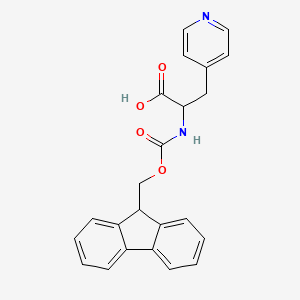

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)